molecular formula C6H11N3O2S B13512581 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine

Cat. No.: B13512581
M. Wt: 189.24 g/mol
InChI Key: FRVPUDBQPIUCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine apart from similar compounds is the presence of the sulfonyl group, which can significantly enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)sulfonylethanamine

InChI

InChI=1S/C6H11N3O2S/c1-9-5-6(4-8-9)12(10,11)3-2-7/h4-5H,2-3,7H2,1H3

InChI Key

FRVPUDBQPIUCHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.